BenchChemオンラインストアへようこそ!

7-Bromo-2-cyclopropylquinazolin-4(3H)-one

Lipophilicity Membrane permeability SAR exploration

7-Bromo-2-cyclopropylquinazolin-4(3H)-one (CAS 1693955-94-0) is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one family, characterized by a bromine substituent at the 7-position and a cyclopropyl group at the 2-position. With a molecular weight of 265.11 Da and a computed LogP of 3.78, this compound occupies a property space suitable for fragment-based drug discovery (FBDD) and serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling diversification.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
CAS No. 1693955-94-0
Cat. No. B6299722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-cyclopropylquinazolin-4(3H)-one
CAS1693955-94-0
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(C=CC(=C3)Br)C(=O)N2
InChIInChI=1S/C11H9BrN2O/c12-7-3-4-8-9(5-7)13-10(6-1-2-6)14-11(8)15/h3-6H,1-2H2,(H,13,14,15)
InChIKeyBANKARPPDCYWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-cyclopropylquinazolin-4(3H)-one (CAS 1693955-94-0): A Regiospecifically Brominated Quinazolinone Building Block for Fragment-Based and Kinase-Targeted Discovery


7-Bromo-2-cyclopropylquinazolin-4(3H)-one (CAS 1693955-94-0) is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one family, characterized by a bromine substituent at the 7-position and a cyclopropyl group at the 2-position . With a molecular weight of 265.11 Da and a computed LogP of 3.78, this compound occupies a property space suitable for fragment-based drug discovery (FBDD) and serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling diversification [1]. The regiospecific placement of bromine at C7, combined with the conformationally constrained cyclopropyl substituent, confers distinct physicochemical and electronic properties that differentiate it from its 5-bromo and 6-bromo regioisomers.

Why 7-Bromo-2-cyclopropylquinazolin-4(3H)-one Cannot Be Interchanged with Other Bromoquinazolinone Regioisomers


Although all three brominated regioisomers (5-bromo, 6-bromo, and 7-bromo) share the identical molecular formula C11H9BrN2O and molecular weight of 265.11 Da, their substitution patterns produce markedly different electronic environments, lipophilicity profiles, and acid-base properties that directly impact both synthetic reactivity and biological behavior . The quinazolinone scaffold positions C5, C6, and C7 are established determinants of pharmacological activity in SAR studies, with each position influencing target engagement, metabolic stability, and off-target profiles in distinct ways [1]. Consequently, substituting the 7-bromo regioisomer with the 6-bromo or 5-bromo analog in a synthetic sequence or biological assay introduces uncontrolled variables in LogP (Δ up to 1.22 log units), pKa (Δ up to 0.69 units), and cross-coupling reactivity that can confound SAR interpretation and compromise hit-to-lead reproducibility.

Quantitative Differentiation Evidence for 7-Bromo-2-cyclopropylquinazolin-4(3H)-one Versus Closest Analogs


LogP Differentiation: 7-Bromo Regioisomer Is 48% More Lipophilic Than the 6-Bromo Analog

The 7-bromo-2-cyclopropylquinazolin-4(3H)-one exhibits a computed LogP of 3.78, substantially exceeding the LogP of 2.563 measured for the 6-bromo-2-cyclopropylquinazolin-4(3H)-one regioisomer [1]. This difference of ΔLogP = +1.22 (a 48% increase on the logarithmic scale, corresponding to an approximately 16-fold increase in octanol–water partition coefficient) is driven by the altered electronic distribution resulting from bromine substitution at the C7 versus C6 position . The 7-bromo isomer also possesses a marginally larger topological polar surface area (TPSA = 46 Ų vs. 45.75 Ų for the 6-bromo isomer), indicating that the lipophilicity increase is not offset by a reduction in polar character [1].

Lipophilicity Membrane permeability SAR exploration

pKa Differentiation: 7-Bromo Quinazolinone Is 0.69 Units More Acidic Than the 6-Bromo Isomer, Altering Ionization at Physiological pH

The acid dissociation constant of the 7-bromoquinazolin-4(3H)-one core (predicted pKa = 0.36 ± 0.20) is significantly lower than that of the 6-bromoquinazolin-4(3H)-one core (predicted pKa = 1.05 ± 0.20), representing a difference of ΔpKa = –0.69 units [1]. This enhanced acidity of the 7-bromo isomer means that at physiological pH (7.4), both compounds exist predominantly in their neutral forms; however, the 7-bromo isomer demonstrates a greater propensity to remain neutral across a broader pH range encountered in different biological compartments (e.g., acidic endosomes, tumor microenvironments), potentially reducing pH-dependent variability in permeability and target binding .

Ionization state pH-dependent solubility Drug-likeness

Cross-Coupling Synthetic Versatility: 7-Bromo Position Enables Pd-Catalyzed Diversification for Kinase-Targeted Library Synthesis

Halogenated quinazolin-4(3H)-ones are well-established substrates for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling rapid diversification for SAR exploration [1]. The 7-bromo position specifically serves as an excellent leaving group in these transformations: 7-bromoquinazoline derivatives have been employed in the synthesis of AKT/PKB kinase inhibitors for cancer therapy, and 7-bromoquinazolin-4(3H)-one scaffolds undergo Suzuki-Miyaura cross-coupling with arylboronic acids in high yields . In contrast, the 6-bromo-2-cyclopropylquinazolin-4(3H)-one scaffold has been optimized for room-temperature Suzuki coupling in α-glucosidase inhibitor programs, where catalyst loading and substrate reactivity were systematically investigated [2]. The distinct electronic environment at C7 versus C6 dictates the optimal catalyst system and reaction conditions, meaning that synthetic protocols developed for one regioisomer are not directly transferable to the other without reoptimization [1].

Suzuki-Miyaura coupling Kinase inhibitor synthesis Regioselective diversification

Commercial Purity Tier: 7-Bromo Regioisomer Available at 98% Purity, Surpassing the 97% Typical for the 6-Bromo Analog

The 7-bromo-2-cyclopropylquinazolin-4(3H)-one is commercially available at a purity of 98% from Leyan and 97% from Fluorochem, whereas the 6-bromo-2-cyclopropylquinazolin-4(3H)-one regioisomer is supplied at 97% purity (Leyan) . The 7-bromo regioisomer additionally benefits from broad multi-supplier availability: Chemspace aggregates 16 items from 9 suppliers, including stock from Fluorochem (UK), CymitQuimica (Spain), GLPBIO (USA), and Allbiopharm (China), with purity specifications ranging from 95% to 98% [1]. This supplier diversity provides procurement resilience and competitive pricing, whereas the 6-bromo analog is listed by fewer commercial sources.

Chemical purity Procurement quality Reproducibility

Fragment-Like Property Profile: 7-Bromo-2-cyclopropylquinazolin-4(3H)-one Meets Key Rule-of-Three Criteria for FBDD Campaigns

The 7-bromo-2-cyclopropylquinazolin-4(3H)-one satisfies three of four Rule-of-Three (Ro3) criteria for fragment-based drug discovery: molecular weight = 265 Da (<300 Da threshold), hydrogen bond donors = 1 (≤3), and hydrogen bond acceptors = 2 (≤3) [1]. Its LogP of 3.78 slightly exceeds the Ro3 guideline of ≤3, placing it in a lipophilic-lead space suitable for targets requiring enhanced membrane permeability [1]. The compound's Fsp3 value of 0.272 reflects the contribution of the cyclopropyl group to three-dimensional character, which is associated with improved clinical success rates compared to flatter aromatic scaffolds [1]. The 6-bromo regioisomer, while also fragment-sized, has a LogP of 2.563 , making it more compliant with strict Ro3 criteria but potentially limiting membrane permeability for intracellular targets.

Fragment-based drug discovery Lead-likeness Physicochemical properties

Optimal Application Scenarios for 7-Bromo-2-cyclopropylquinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Screening Where Enhanced Membrane Permeability Is Required

The 7-bromo regioisomer, with its LogP of 3.78 — substantially higher than the 6-bromo analog (LogP 2.563) — is the preferred fragment starting point for FBDD campaigns against intracellular kinase targets (e.g., AKT/PKB, EGFR, TYK2) where passive membrane permeability correlates with cellular potency [1]. The bromine atom at C7 provides a synthetic handle for Suzuki-Miyaura diversification to explore vectors that are inaccessible from the 6-bromo scaffold, while the cyclopropyl group at C2 contributes conformational constraint (Fsp3 = 0.272) associated with improved selectivity profiles [1].

SAR Studies Requiring Regiospecific Control of Ionization State Across Physiological pH Ranges

For programs where pH-dependent solubility and permeability are critical parameters — such as orally administered kinase inhibitors encountering gastrointestinal pH gradients — the 7-bromo regioisomer's lower pKa (0.36 vs. 1.05 for the 6-bromo analog) ensures a predominately neutral species throughout the GI tract, reducing pH-dependent variability in absorption [2]. This property is particularly relevant for lead series where even small differences in ionized fraction can translate to significant pharmacokinetic variability.

Multi-Gram Scale-Up Campaigns Benefiting from High Purity and Supplier Diversity

With a purity ceiling of 98% and availability from at least 9 global suppliers including Fluorochem (UK), Leyan (China), CymitQuimica (Spain), and GLPBIO (USA), the 7-bromo regioisomer is the procurement-optimal choice for lead optimization programs that require multi-gram quantities with consistent lot-to-lot quality . The broader supplier base mitigates single-source supply chain risk and enables competitive bidding not available for the less-widely stocked 6-bromo analog .

Diversification of Quinazolinone Chemical Space Through Regioselective Cross-Coupling

The distinct electronic environment of the C7 position enables Suzuki-Miyaura cross-coupling outcomes that differ from those obtained at C6, providing access to a complementary chemical space of aryl-, heteroaryl-, and alkenyl-substituted quinazolinones [3]. This is strategically valuable for medicinal chemistry teams seeking to expand SAR around the quinazolinone core beyond the well-explored C6-substituted chemical matter prevalent in the ghrelin receptor antagonist and α-glucosidase inhibitor literature [3][4].

Quote Request

Request a Quote for 7-Bromo-2-cyclopropylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.